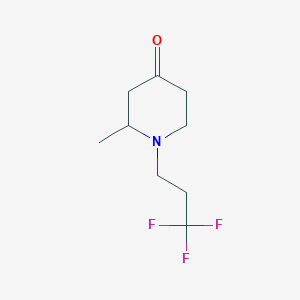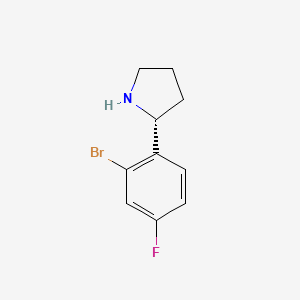
(R)-2-(2-Bromo-4-fluorophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(2-Bromo-4-fluorophenyl)pyrrolidine is a chiral compound with significant interest in various scientific fields. This compound features a pyrrolidine ring substituted with a bromo and fluorine atom on the phenyl ring, making it a valuable molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(2-Bromo-4-fluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-fluoroaniline and ®-pyrrolidine-2-carboxylic acid.
Reaction Conditions: The reaction conditions often involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the desired product.
Purification: The final product is purified using techniques like column chromatography to obtain ®-2-(2-Bromo-4-fluorophenyl)pyrrolidine in high purity.
Industrial Production Methods: In an industrial setting, the production of ®-2-(2-Bromo-4-fluorophenyl)pyrrolidine may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions: ®-2-(2-Bromo-4-fluorophenyl)pyrrolidine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-(2-Bromo-4-fluorophenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ®-2-(2-Bromo-4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit stereoselective binding, influencing its biological activity. The exact pathways and molecular targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
(S)-2-(2-Bromo-4-fluorophenyl)pyrrolidine: The enantiomer of the compound, which may exhibit different biological activities due to its stereochemistry.
2-(2-Bromo-4-fluorophenyl)pyrrolidine: The racemic mixture containing both enantiomers.
2-(2-Bromo-4-chlorophenyl)pyrrolidine: A structurally similar compound with a chlorine atom instead of fluorine.
Uniqueness: ®-2-(2-Bromo-4-fluorophenyl)pyrrolidine is unique due to its specific chiral configuration and the presence of both bromo and fluorine substituents, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H11BrFN |
|---|---|
Molekulargewicht |
244.10 g/mol |
IUPAC-Name |
(2R)-2-(2-bromo-4-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11BrFN/c11-9-6-7(12)3-4-8(9)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2/t10-/m1/s1 |
InChI-Schlüssel |
WLIMULATNBCXCQ-SNVBAGLBSA-N |
Isomerische SMILES |
C1C[C@@H](NC1)C2=C(C=C(C=C2)F)Br |
Kanonische SMILES |
C1CC(NC1)C2=C(C=C(C=C2)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol](/img/structure/B13327698.png)
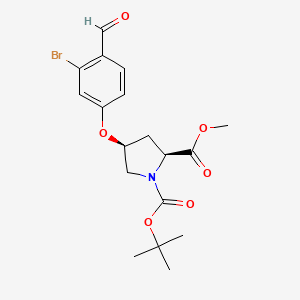

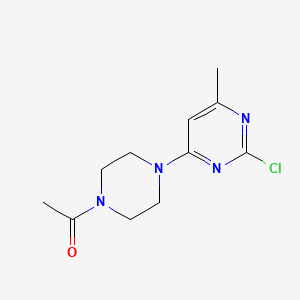
![6-(6-Chloropyridin-3-yl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B13327719.png)
![2,2-Difluoro-5-azaspiro[3.5]nonane](/img/structure/B13327721.png)
![5-Ethyl-1-oxa-4-azaspiro[5.5]undecane](/img/structure/B13327732.png)
![6-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride](/img/structure/B13327743.png)
![tert-Butyl (8-hydroxy-5-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B13327745.png)
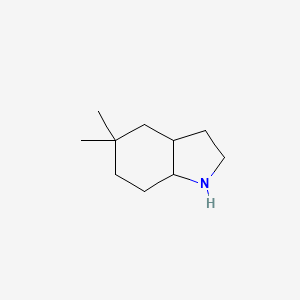
![3-Ethyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13327756.png)
![Ethyl (S)-2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B13327764.png)

